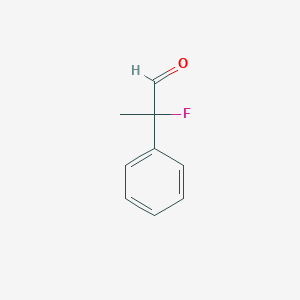
2-Fluoro-2-phenylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-phenylpropanal is an organic compound that belongs to the class of fluorinated aldehydes. It is characterized by the presence of a fluorine atom and a phenyl group attached to the same carbon atom, which is also bonded to an aldehyde functional group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-2-phenylpropanal can be synthesized through the enantioselective fluorination of 2-phenylpropanal. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in the presence of a chiral primary amine catalyst. This reaction typically proceeds under mild conditions and yields the desired fluorinated product with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: 2-Fluoro-2-phenylpropanoic acid.
Reduction: 2-Fluoro-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-2-phenylpropanal exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can significantly influence the compound’s reactivity and interaction with other molecules. The fluorine atom’s high electronegativity can stabilize negative charges and influence the compound’s overall electronic properties, making it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpropanal: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoro-2-phenylpropanol: The alcohol derivative of 2-Fluoro-2-phenylpropanal.
2-Fluoro-2-phenylpropanoic acid: The carboxylic acid derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a phenyl group on the same carbon atom. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications.
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-fluoro-2-phenylpropanal |
InChI |
InChI=1S/C9H9FO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
JBUOWRXDFOIKSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


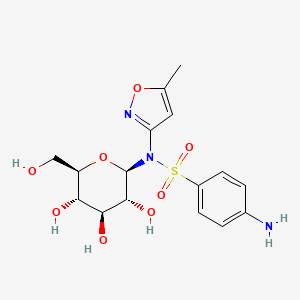

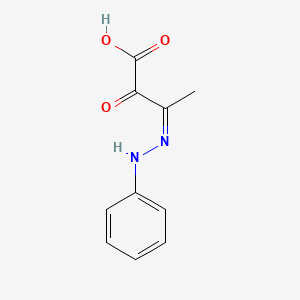
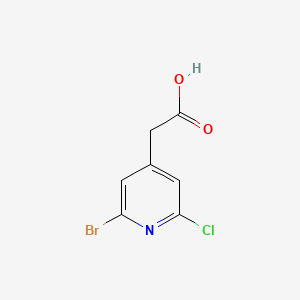

![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)
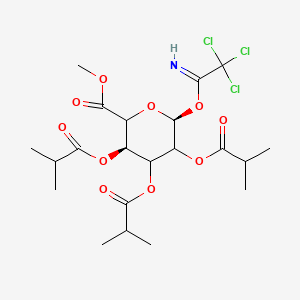
![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)

![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)


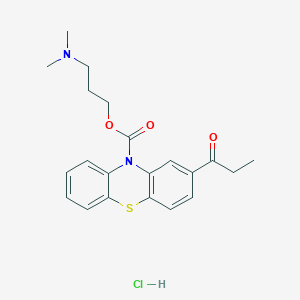
![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)
